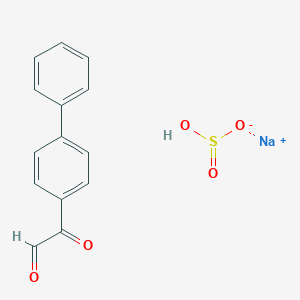

4-Biphenylglyoxal, monosodium bisulphite

Description

4-Biphenylglyoxal, monosodium bisulphite is a bisulphite adduct derived from 4-biphenylglyoxal, a dialdehyde featuring a biphenyl substituent. The compound forms when sodium bisulphite (NaHSO₃) reacts with the aldehyde groups of 4-biphenylglyoxal, yielding a crystalline adduct. This reaction follows the general mechanism of bisulphite addition to carbonyl compounds, where the nucleophilic bisulphite ion (HSO₃⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that stabilizes into the final adduct . The biphenyl group introduces steric and electronic effects that distinguish this compound from simpler aldehyde-bisulphite adducts. Applications may include organic synthesis (e.g., purification of aldehydes) and industrial stabilization processes, though specific uses are inferred from analogous systems .

Properties

CAS No. |

100482-22-2 |

|---|---|

Molecular Formula |

C14H11NaO5S |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

sodium;hydrogen sulfite;2-oxo-2-(4-phenylphenyl)acetaldehyde |

InChI |

InChI=1S/C14H10O2.Na.H2O3S/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;;1-4(2)3/h1-10H;;(H2,1,2,3)/q;+1;/p-1 |

InChI Key |

RPIHFDBRGBNKHX-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |

Other CAS No. |

100482-22-2 |

Synonyms |

4-Biphenylglyoxal, monosodium bisulphite |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-biphenylglyoxal, monosodium bisulphite are contextualized below alongside other sodium bisulphite adducts of carbonyl compounds.

Table 1: Comparative Properties of Sodium Bisulphite Adducts

Key Findings

Reactivity: Acetaldehyde reacts readily due to minimal steric hindrance and high carbonyl electrophilicity. Benzaldehyde exhibits reduced reactivity due to steric hindrance from the aromatic ring, limiting bisulphite addition . 4-Biphenylglyoxal combines glyoxal’s dual aldehyde groups with biphenyl steric effects.

Stability: Bisulphite adducts decompose under acidic conditions to regenerate carbonyl compounds .

Applications :

- Flavor Stabilization : Acetaldehyde-bisulphite adducts bind carbonyls in beer, reducing off-flavors. 4-Biphenylglyoxal’s adduct could offer prolonged stability in similar systems due to slower oxidation of bisulphite to sulfate .

- Purification : Bisulphite adducts are used to isolate aldehydes. The biphenylglyoxal adduct’s moderate solubility and crystallinity may facilitate its use in specialized syntheses .

Research Insights and Challenges

- However, glyoxal’s two aldehyde groups may compensate by enabling dual adduct formation .

- Oxidation Resistance : In beer aging, bisulphite adducts oxidize to sulfate, releasing free aldehydes. 4-Biphenylglyoxal’s adduct may resist oxidation longer due to aromatic stabilization, though this requires empirical validation .

- Synthetic Utility : The compound’s crystalline nature and moderate solubility align with purification protocols for complex aldehydes, but its bulkiness may limit compatibility with aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.